molecular formula C14H17N3O4 B4115509 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4115509
M. Wt: 291.30 g/mol
InChI Key: CQYXREJIOAYANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide is a heterocyclic compound featuring a 1,4-benzodioxin core substituted at the 6-position with an acetamide group. The acetamide side chain is further modified with a 3-oxopiperazine moiety, introducing both cyclic amide and ketone functionalities.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13(8-10-14(19)16-4-3-15-10)17-9-1-2-11-12(7-9)21-6-5-20-11/h1-2,7,10,15H,3-6,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXREJIOAYANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting ethylenediamine with a suitable diketone to form the piperazine derivative.

    Coupling Reaction: The benzodioxin and piperazine derivatives are then coupled using an acylation reaction with acetic anhydride or acetyl chloride to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Interference with metabolic pathways, leading to altered cellular functions.

    Biological Effects: Depending on the target, it can exhibit various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Structural Analogs with Simplified Acetamide Substituents

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (): Structure: Lacks the 3-oxopiperazine group; substituent is a simple acetamide (-NHCOCH₃). Properties: Molecular weight 194.08 g/mol (C₁₀H₁₂NO₃). NMR data confirms the benzodioxin and acetamide moieties. This compound serves as a precursor for more complex derivatives .

Anti-Diabetic Derivatives with Sulfonamide Substituents

  • 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (): Structure: Feature a sulfonamide linker (-SO₂NH-) and substituted phenyl groups on the acetamide. Bioactivity: Moderate α-glucosidase inhibition (IC₅₀: 81–86 μM vs. acarbose: 37 μM). Comparison: The sulfonamide group introduces steric bulk and polar interactions distinct from the 3-oxopiperazine. Activity is influenced by electron-withdrawing/donating groups on the phenyl ring .

Heterocyclic Derivatives with Triazole or Pyrimidine Moieties

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Structure: Contains a triazole-thioether and pyridine group. No activity data is provided .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (): Structure: Includes a pyrimidoindole-sulfanyl group.

Antihepatotoxic Flavones with 1,4-Dioxane Rings

  • 3',4'-(1",4"-Dioxino)flavone (): Structure: Flavone scaffold fused with a 1,4-dioxane ring. Bioactivity: Comparable to silymarin in hepatoprotection (SGOT/SGPT reduction). Comparison: The dioxane ring in flavones enhances lipid solubility, whereas the acetamide-3-oxopiperazine in the target compound may improve aqueous solubility and target specificity .

Brominated Precursor for Functionalization

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide ():
    • Structure : Bromo-substituted acetamide.
    • Use : Intermediate for introducing diverse substituents (e.g., 3-oxopiperazine via nucleophilic substitution).
    • Comparison : Highlights the synthetic flexibility of the benzodioxin-acetamide core .

Data Table: Key Structural and Functional Comparisons

Compound Class Substituent/Modification Molecular Weight (g/mol) Bioactivity (IC₅₀/Activity) Evidence Source
Target Compound 3-Oxopiperazine Not provided Hypothesized enzyme binding -
Simple Acetamide -NHCOCH₃ 194.08 Precursor role
Anti-Diabetic Sulfonamides -SO₂NH-Ph-X ~450–500 α-Glucosidase inhibition
Triazole-Pyridine Derivatives -S-triazole-pyridine ~400–450 No data
Antihepatotoxic Flavones Flavone-dioxane fusion ~300–350 SGOT/SGPT reduction
Brominated Precursor -Br ~260 Synthetic intermediate

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C13H12N2O4S
  • CAS Number : 1142207-20-2
  • Molecular Weight : 280.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The compound has been shown to exhibit:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell growth by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.
  • Antimicrobial Properties : Research suggests that it may also possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Assay TypeNotes
A549 (Lung Cancer)5.262D CultureSignificant cytotoxicity observed
HCC827 (Lung Cancer)6.483D CultureHigher IC50 compared to 2D assays
MRC-5 (Normal Cells)>252D CultureLow toxicity towards normal cells

These findings indicate that while the compound exhibits potent antitumor activity in vitro, its selectivity towards cancer cells over normal cells is a crucial aspect for further development.

Case Studies

  • Case Study on Lung Cancer Treatment :
    In a study involving A549 and HCC827 cell lines, this compound demonstrated significant inhibition of cell proliferation at lower concentrations compared to standard chemotherapeutics like doxorubicin and staurosporine. This suggests a favorable therapeutic index.
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial properties of the compound against E. coli and S. aureus. The results showed that it inhibited bacterial growth effectively at concentrations lower than those typically used for conventional antibiotics.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the 2,3-dihydro-1,4-benzodioxin core. A common approach includes:

  • Step 1 : Amidation of 2,3-dihydro-1,4-benzodioxin-6-amine with activated acyl derivatives (e.g., bromoacetyl chloride) under basic conditions (pH 8–10) to form intermediates .
  • Step 2 : Coupling the intermediate with a 3-oxopiperazine moiety via nucleophilic substitution or thiol-ene reactions, often requiring inert atmospheres (N₂/Ar) and refluxing in aprotic solvents like DMF or THF .
  • Key parameters : Temperature control (60–100°C), solvent selection (polar aprotic for solubility), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming regioselectivity of substitutions on the benzodioxin and piperazinone rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and detect impurities (<2% by LC-MS) .
  • Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to monitor reaction progress and purity (>95%) .

Intermediate: How can researchers optimize reaction yields for intermediates with low solubility?

  • Solvent optimization : Use mixed solvents (e.g., DCM:MeOH 9:1) to enhance solubility of polar intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (15–30 min vs. 6–12 hrs) and improves yields by 10–15% via controlled dielectric heating .
  • pH adjustment : For amidation steps, maintaining pH 8–10 with Na₂CO₃ prevents protonation of the amine, ensuring efficient nucleophilic attack .

Intermediate: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Spill management : Neutralize acidic/basic spills with NaHCO₃ or citric acid before disposal .

Intermediate: What methodologies are used to evaluate its biological activity in vitro?

  • Enzyme inhibition assays : Test interaction with targets like phosphodiesterases or kinases using fluorogenic substrates (e.g., ATP analogs) .
  • Cellular viability assays : MTT or resazurin assays in cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity (Kᵢ values) .

Advanced: How can mechanistic studies resolve discrepancies in reported bioactivity data?

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed activity .
  • Structural analogs : Synthesize derivatives with modified piperazinone or benzodioxin groups to isolate pharmacophores (see Table 1) .

Table 1 : Structural analogs and bioactivity trends

Analog Modification Activity Trend
Fluorophenyl derivative4-F substitution↑ PDE4 inhibition (IC₅₀ = 12 nM)
Methoxy-substitutedOCH₃ at C6 (benzodioxin)↓ Cytotoxicity (IC₅₀ > 50 μM)

Advanced: What strategies address spectral contradictions during structural elucidation?

  • 2D NMR techniques : COSY and HSQC to resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Single-crystal analysis to confirm stereochemistry of the 3-oxopiperazin-2-yl moiety .
  • Isotopic labeling : ¹⁵N-labeled amines to trace unexpected byproducts in MS spectra .

Advanced: How can researchers design derivatives to improve metabolic stability?

  • Bioisosteric replacement : Substitute labile ester groups with amides or heterocycles (e.g., 1,2,4-oxadiazoles) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance plasma half-life .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict CYP450 interactions and metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.